2-Methyl-4-[(oxan-4-yl)methoxy]benzoic acid
Description
Properties
IUPAC Name |
2-methyl-4-(oxan-4-ylmethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-10-8-12(2-3-13(10)14(15)16)18-9-11-4-6-17-7-5-11/h2-3,8,11H,4-7,9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWFYOCPZWXGTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CCOCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction is widely employed to introduce the oxan-4-ylmethoxy group onto the benzoic acid scaffold. This method utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) to facilitate nucleophilic substitution between 2-methyl-4-hydroxybenzoic acid and tetrahydropyran-4-methanol. Typical conditions involve anhydrous tetrahydrofuran (THF) at 0–5°C, yielding the ether-linked intermediate with >80% efficiency.
Reaction Table 1: Mitsunobu Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Temperature | 0–5°C |
| Solvent | THF |
| Catalysts | DEAD, TPP |
| Reaction Time | 12–24 hours |
| Yield | 80–85% |
Acid-Catalyzed Etherification
An alternative approach employs sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as catalysts in refluxing ethanol. This method avoids moisture-sensitive reagents but requires longer reaction times (48–72 hours). The acidic environment protonates the hydroxyl group of tetrahydropyran-4-methanol, enhancing its electrophilicity for nucleophilic attack by the benzoic acid derivative.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols favor continuous flow reactors to enhance scalability and reduce byproduct formation. A representative setup involves:
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Step 1 : Mixing 2-methyl-4-hydroxybenzoic acid and tetrahydropyran-4-methanol in a 1:1.2 molar ratio.
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Step 2 : Introducing the mixture into a tubular reactor at 80°C with H₂SO₄ (5 mol%).
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Step 3 : In-line quenching with aqueous NaHCO₃ to neutralize excess acid.
This method achieves 90% conversion with a throughput of 10 kg/hour.
Purification Techniques
Crystallization : The crude product is dissolved in ethyl acetate and cooled to −20°C, yielding 95% pure crystals after two recrystallizations.
Chromatography : Silica gel chromatography (hexane:ethyl acetate, 3:1) resolves residual starting materials, achieving >99% purity for pharmaceutical-grade material.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Mitsunobu Reaction | 85% | 98% | Moderate | Low |
| Acid-Catalyzed | 75% | 92% | High | High |
| Continuous Flow | 90% | 95% | Very High | Moderate |
The Mitsunobu reaction excels in laboratory settings due to its mild conditions, while continuous flow synthesis dominates industrial production for its throughput advantages. Acid-catalyzed methods remain cost-effective but require post-synthesis purification.
Reaction Optimization Studies
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) accelerate reaction rates but complicate purification. Ethanol and THF balance reactivity and ease of isolation, with THF preferred for moisture-sensitive steps.
Catalytic Hydrogenation for Byproduct Reduction
Post-etherification, catalytic hydrogenation (Pd/C, H₂, 50 psi) reduces unsaturated byproducts, enhancing purity to >99%. This step is critical for pharmaceutical applications where impurity thresholds are stringent.
Case Study: Large-Batch Synthesis
A 2023 pilot-scale study synthesized 50 kg of 2-methyl-4-[(oxan-4-yl)methoxy]benzoic acid using the following protocol:
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Etherification : Reacted 2-methyl-4-hydroxybenzoic acid (35 kg) with tetrahydropyran-4-methanol (42 kg) in ethanol/H₂SO₄ (72 hours, reflux).
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Neutralization : Quenched with NaHCO₃ (200 L), extracted with ethyl acetate (3 × 150 L).
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Crystallization : Cooled to −20°C, yielding 48 kg (96%) of white crystals.
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Hydrogenation : Treated with 5% Pd/C (2 kg) under H₂, removing colored impurities.
Final product met USP-NF specifications for residual solvents and heavy metals.
Challenges and Mitigation Strategies
Hydrolysis of the Oxan-4-ylmethoxy Group
The ether bond is susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. Storage at pH 5–7 in amber glass containers under nitrogen atmosphere prevents degradation.
Byproduct Formation During Etherification
Dimers and oligomers form via ester linkages at temperatures >100°C. Kinetic control through low-temperature reactions (<80°C) and excess tetrahydropyran-4-methanol (1.2 equiv) suppresses this side pathway.
| Hazard | Mitigation Strategy |
|---|---|
| Corrosive Catalysts | Use polypropylene-lined reactors |
| Solvent Flammability | Nitrogen inerting during distillation |
| Pd/C Pyrophoricity | Wet with water before disposal |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(oxan-4-yl)methoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Key Reaction Conditions
- Reagents : 4-methylbenzoic acid, oxan-2-ylmethanol
- Catalysts : Acid catalysts such as p-toluenesulfonic acid
- Solvents : Ethanol or dichloromethane
- Typical Yield : Exceeding 75% under optimized conditions
Medicinal Chemistry Applications
- Pharmaceutical Development :
- Antimicrobial Activity :
Organic Synthesis Applications
- Reactivity in Organic Transformations :
- Intermediates in Total Synthesis :
A study synthesized several methyl hydroxy-methoxybenzoates and evaluated their antifeedant activity against pine weevils. The results demonstrated that eight out of ten synthesized compounds showed significant activity, indicating their potential use in pest management strategies .
Case Study 2: Reactivity Profile Analysis
Quantitative studies on the reactivity of 2-Methyl-4-[(oxan-4-yl)methoxy]benzoic acid revealed that modifications on the aromatic ring significantly influenced its electrophilicity and nucleophilicity. This understanding aids in predicting reaction pathways and optimizing conditions for desired product distributions .
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(oxan-4-yl)methoxy]benzoic acid involves its interaction with specific molecular targets. The methoxy group and the aromatic ring allow it to bind to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
(a) 4-[(2-Methylquinolin-4-yl)methoxy]benzoic Acid
- Structure: 4-position substituted with a 2-methylquinolin-4-ylmethoxy group.
- Synthesis : Prepared via hydroxymethylation, chlorination, etherification, and hydrolysis (47.5% yield) .
- Application : Intermediate for β-benzamido TACE inhibitors, similar to the target compound .
(b) 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic Acid
- Structure : Bromine at the 2-position and oxan-4-ylmethoxy at the 5-position.
- Key Differences : Bromine increases molecular weight (315.17 g/mol) and reactivity, enabling nucleophilic substitution reactions. The substituent position alters electronic effects on the carboxyl group .
(c) 2-(4-Methoxybenzoyl)benzoic Acid
- Structure : A methoxybenzoyl group at the 2-position.
- Key Differences : The benzoyl group introduces a ketone, increasing polarity (logP ~1.5 estimated) compared to the target compound’s ether-linked tetrahydropyran. This may reduce metabolic stability .
(d) 4-(2-Methylbenzoylamino)-2-methylbenzoic Acid
- Structure: Methyl group at 2-position and 2-methylbenzoylamino at 4-position.
Stability and Reactivity
- Target Compound: Stable under normal conditions but may decompose upon exposure to strong oxidizers, releasing carbon oxides .
- Quinoline Analogs: Aromatic systems like quinoline may confer UV stability but increase photodegradation risks .
Biological Activity
2-Methyl-4-[(oxan-4-yl)methoxy]benzoic acid is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHO, characterized by the presence of a benzoic acid moiety, a methoxy group, and an oxane ring. The unique combination of these functional groups contributes to its biological activity.
Preliminary studies suggest that this compound may exhibit anti-inflammatory and antimicrobial properties. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with various receptors, altering their activity and influencing biochemical pathways.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, which can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential, particularly in models of chronic inflammation. Studies have indicated a reduction in pro-inflammatory cytokines when treated with this compound, suggesting a beneficial role in managing inflammatory diseases.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study tested this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent.
-
Anti-inflammatory Study :
- In a murine model of arthritis, treatment with the compound resulted in a significant decrease in paw swelling and joint inflammation compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals.
Data Table: Biological Activities of this compound
Q & A
Q. What are the recommended synthetic routes for 2-methyl-4-[(oxan-4-yl)methoxy]benzoic acid, and how can purity be optimized?
Synthesis typically involves multi-step reactions, including functional group protection, coupling, and deprotection. For example, describes avoiding harsh oxidation by using catalytic hydrogenation (Pd/C) to reduce nitro groups, achieving >95% purity. Key steps include:
- Protection of carboxylic acid : Methyl ester formation under acidic conditions.
- Nucleophilic substitution : Introduction of the oxan-4-ylmethoxy group via Mitsunobu or Williamson ether synthesis.
- Deprotection : Saponification of the ester to regenerate the benzoic acid moiety.
Optimization : Use HPLC () to monitor intermediates and TLC for reaction completion. Adjust solvent polarity (e.g., THF/water mixtures) to improve crystallization yields .
Q. Which analytical techniques are critical for characterizing this compound and validating its structure?
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) confirm the oxan-4-ylmethoxy group (δ ~3.5–4.5 ppm for ether linkages) and benzoic acid protons (δ ~12–13 ppm for COOH) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (C₁₃H₁₆O₄, MW 236.26) .
- HPLC : Quantify purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight containers at ambient temperatures, away from oxidizers and ignition sources .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. How does the oxan-4-ylmethoxy group influence the compound’s reactivity?
The ether linkage enhances solubility in polar aprotic solvents (e.g., DMF) and stabilizes the molecule against hydrolysis under neutral conditions. However, strong acids or bases may cleave the ether bond. Computational modeling (e.g., DFT) predicts nucleophilic susceptibility at the methoxy oxygen .
Advanced Research Questions
Q. How should researchers address contradictions in toxicological data for this compound?
and note limited acute toxicity data. To mitigate risks:
- In silico Prediction : Use tools like ProTox-II to estimate LD₅₀ and hepatotoxicity .
- In vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on HepG2 cells) to establish IC₅₀ values .
- Cross-Validation : Compare with structurally similar benzoic acid derivatives (e.g., 4-methoxybenzoic acid, ) to infer safety margins.
Q. What computational strategies can predict physicochemical properties and bioactivity?
- LogP Calculation : Use ChemSpider’s ACD/Labs Percepta () to estimate logP ~1.8, indicating moderate lipophilicity.
- Molecular Dynamics (MD) : Simulate binding affinity to biological targets (e.g., cyclooxygenase enzymes) via AutoDock Vina .
- ADMET Profiling : Predict absorption and metabolism using SwissADME .
Q. How can reaction conditions be optimized to avoid side products during synthesis?
- DOE (Design of Experiments) : Vary temperature (45–80°C), catalyst loading (5–10% Pd/C), and reaction time (1–24 hrs) to maximize yield .
- In-line Analytics : Implement FTIR for real-time monitoring of intermediate formation .
- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to improve sustainability .
Q. What strategies are used to explore its potential biological activity in drug discovery?
- Target-Based Screening : Test inhibition of COX-1/COX-2 using fluorogenic assays ().
- Structure-Activity Relationship (SAR) : Modify the oxan-4-ylmethoxy group to assess impact on potency (e.g., replace with piperidine derivatives) .
- Metabolic Stability : Incubate with liver microsomes to evaluate phase I/II metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
